1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide
Overview
Description
1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline as the primary starting material.
Sulfonylation: The aniline derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.
Methylation: The sulfonamide intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 2-chloro-6-fluoroaniline, methanesulfonyl chloride, and methylating agents are handled in bulk.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and efficiency.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, in medicinal chemistry, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in its core structure.
2-chloro-6-fluorophenethylamine: Similar in terms of the chloro and fluoro substituents but has an amine group instead of a sulfonamide.
Uniqueness
1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly significant in medicinal chemistry for its role in enzyme inhibition and interaction with biological targets.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMJJLPIWWAEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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